Antibiotic G418

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

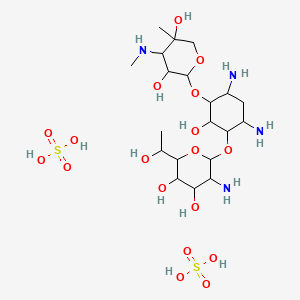

2-[4,6-diamino-3-[3-amino-4,5-dihydroxy-6-(1-hydroxyethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N4O10.2H2O4S/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19;2*1-5(2,3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;2*(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEPSJJJMTWUCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44N4O18S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587898 | |

| Record name | Sulfuric acid--4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2-amino-2,7-dideoxyheptopyranoside (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-42-2 | |

| Record name | Sulfuric acid--4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2-amino-2,7-dideoxyheptopyranoside (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Streptamine, O-2-amino-2,7-dideoxy-D-glycero-α-D-gluco-heptopyranosyl-(1.fwdarw.4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1.fwdarw.6)]-2-deoxy-, sulfate (1:2) (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

G418 Sulfate in Eukaryotic Cells: A Technical Guide to Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

G418 sulfate (B86663), also known as geneticin, is an aminoglycoside antibiotic widely utilized in molecular biology and cell culture as a dominant selectable marker for eukaryotic cells. Its efficacy lies in its ability to inhibit protein synthesis in cells that do not carry a specific resistance gene, thereby allowing for the isolation and propagation of successfully transfected or genetically modified cells. This technical guide provides an in-depth exploration of the core mechanism of G418 sulfate in eukaryotic systems, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development applications.

Core Mechanism of Action: Inhibition of Protein Synthesis

G418 sulfate exerts its cytotoxic effects by disrupting protein synthesis at the ribosomal level.[1][2] As an aminoglycoside, its structure is similar to gentamicin (B1671437) B1.[3] The primary target of G418 in eukaryotic cells is the 80S ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.[2]

The mechanism of inhibition primarily occurs during the elongation phase of polypeptide synthesis.[3][4] G418 binds to the A-site on the small ribosomal subunit (40S), which is the binding site for incoming aminoacyl-tRNA. This binding event interferes with the proper recognition of the mRNA codon by the corresponding tRNA anticodon, leading to several detrimental consequences:

-

Inhibition of Elongation: By binding to the ribosome, G418 physically obstructs the translocation of peptidyl-tRNA from the A-site to the P-site, a critical step for the addition of the next amino acid to the growing polypeptide chain.[3] This effectively halts protein synthesis.

-

Induction of Miscoding: G418 binding can cause conformational changes in the ribosome, leading to the misreading of the mRNA sequence.[5] This results in the incorporation of incorrect amino acids into the polypeptide chain, leading to the production of non-functional or misfolded proteins.

-

Premature Termination: In some instances, the disruption caused by G418 can lead to the premature termination of translation, resulting in truncated, non-functional proteins.

Studies have shown that G418 can also impact the initiation stage of translation or an early stage of elongation immediately following initiation.[3] The accumulation of non-functional proteins and the overall shutdown of protein synthesis ultimately trigger cellular stress pathways and lead to cell death in susceptible cells.

Resistance to G418 Sulfate

Resistance to G418 is conferred by the expression of the neomycin resistance gene (neo), commonly derived from the bacterial transposons Tn5 or Tn601.[3] This gene encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH).[3][6] APH inactivates G418 by covalently modifying it through phosphorylation, adding a phosphate (B84403) group to the 3'-hydroxyl group of the antibiotic.[3] This modification prevents G418 from binding to the ribosome, thus rendering the cell resistant to its toxic effects.[3]

Quantitative Data: G418 Sulfate Efficacy in Various Cell Lines

The optimal concentration of G418 sulfate for selecting and maintaining stably transfected cell lines is highly dependent on the specific cell line, its metabolic rate, growth conditions, and even the lot of the antibiotic.[3][7] Therefore, it is crucial to determine the minimum effective concentration for each experimental system by performing a kill curve analysis. The following tables summarize generally recommended concentration ranges and some specific examples for commonly used cell lines.

Table 1: General Working Concentrations of G418 Sulfate

| Application | Concentration Range (µg/mL) |

| Selection in Mammalian Cells | 100 - 2000[8] |

| Maintenance of Mammalian Cells | 200 - 500[3][9] |

| Selection in Plant Cells | 10 - 100[8] |

| Selection in Yeast | 500 - 1000[8] |

Table 2: Recommended G418 Sulfate Concentrations for Specific Cell Lines

| Cell Line | Organism | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) |

| A549 | Human | 800[10] | Not specified |

| C2C12 | Mouse | 1200 - 1600[11] | Not specified |

| CHO | Hamster | 900[10] | Not specified |

| DU145 | Human | 200[10] | Not specified |

| HeLa | Human | 500[12] | Not specified |

| HEK293 | Human | 500[12] | Not specified |

| HepG2 | Human | 700[10] | Not specified |

| Jurkat | Human | 750[12] | Not specified |

| MCF-7 | Human | 800[10] | Not specified |

| MDCK | Canine | 600[13] | Not specified |

| NIH3T3 | Mouse | Not specified | Not specified |

| PC-12 | Rat | 500[10] | Not specified |

| RAW 264.7 | Mouse | Not specified | Not specified |

| SK-N-MC | Human | 900[10] | Not specified |

| SK-N-SH | Human | 1000[10] | Not specified |

Note: The concentrations listed are for guidance only. It is imperative to perform a kill curve to determine the optimal concentration for your specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of Optimal G418 Concentration (Kill Curve)

A kill curve is essential to determine the lowest concentration of G418 that effectively kills all non-transfected cells within a reasonable timeframe (typically 7-14 days).[14]

Materials:

-

Parental (non-transfected) cell line

-

Complete cell culture medium

-

G418 sulfate stock solution (e.g., 50 mg/mL in sterile water or PBS)

-

24-well or 96-well cell culture plates

-

Hemocytometer or automated cell counter

Methodology:

-

Cell Plating: Seed the parental cells into a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment (e.g., 5 x 104 cells/well). Incubate overnight to allow for cell attachment.

-

G418 Dilution Series: Prepare a series of G418 concentrations in complete culture medium. A common starting range is 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL.

-

Treatment: Aspirate the overnight culture medium and replace it with the medium containing the different G418 concentrations. Include a "no antibiotic" control well.

-

Incubation and Observation: Incubate the cells under standard conditions. Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.

-

Medium Replacement: Replace the selective medium every 2-3 days to maintain the antibiotic concentration and replenish nutrients.[7]

-

Endpoint Analysis: After 7-14 days, determine the percentage of viable cells in each well. This can be done by visual inspection, trypan blue exclusion assay using a hemocytometer, or a cell viability assay (e.g., MTT, XTT).

-

Determination of Optimal Concentration: The optimal G418 concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within the desired timeframe.

Protocol 2: Generation of Stable Cell Lines Using G418 Selection

This protocol outlines the general steps for selecting stably transfected cells following the introduction of a plasmid containing the neo resistance gene.

Materials:

-

Transfected cell population

-

Complete cell culture medium

-

Complete cell culture medium containing the predetermined optimal concentration of G418

-

Cloning cylinders or a method for single-cell cloning (optional)

Methodology:

-

Post-Transfection Recovery: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in non-selective complete culture medium.

-

Initiation of Selection: After the recovery period, aspirate the medium and replace it with the complete culture medium containing the optimal G418 concentration determined from the kill curve.

-

Selective Culture: Continue to culture the cells in the G418-containing medium, replacing the medium every 3-4 days.[6]

-

Monitoring Cell Death and Colony Formation: Over the next 1-3 weeks, non-transfected cells will die off.[3] Resistant cells will survive and begin to form distinct colonies.

-

Isolation of Resistant Clones (Optional but Recommended): Once colonies are visible, they can be isolated to establish clonal cell lines. This can be achieved using cloning cylinders, sterile pipette tips to physically pick colonies, or by limiting dilution cloning.

-

Expansion of Clones: Transfer the isolated colonies to new culture vessels and expand them in the G418-containing medium.

-

Maintenance of Stable Cell Lines: Once a stable cell line is established, the concentration of G418 can often be reduced for routine maintenance (typically 50% of the selection concentration).[3]

Conclusion

G418 sulfate remains an indispensable tool for the selection and maintenance of genetically modified eukaryotic cells. A thorough understanding of its mechanism of action—the inhibition of protein synthesis via interaction with the 80S ribosome—is fundamental to its effective application. The success of G418-based selection hinges on the empirical determination of the optimal antibiotic concentration for the specific cell line in use. By following well-defined protocols for kill curve analysis and subsequent selection, researchers can confidently establish stable cell lines for a wide array of applications in basic research, drug discovery, and biotechnology.

References

- 1. The aminoglycoside G418 hinders de novo prion infection in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. G418 - Wikipedia [en.wikipedia.org]

- 4. G-418, an elongation inhibitor of 80 S ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Geneticin reduces mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abo.com.pl [abo.com.pl]

- 7. takara.co.kr [takara.co.kr]

- 8. astralscientific.com.au [astralscientific.com.au]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 11. Modeling Myotonic Dystrophy 1 in C2C12 Myoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gentarget.com [gentarget.com]

- 13. Transformation of Madin-Darby Canine Kidney Epithelial Cells by Sheep Retrovirus Envelope Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. G418 Kill curve protocol [protocols.io]

The G418 Resistance Gene: A Technical Guide to its Function and Application in Cellular Engineering

For Immediate Release

An In-depth Analysis of the Neomycin Phosphotransferase Gene (neo) and its Role in Eukaryotic Cell Selection

This technical guide provides a comprehensive overview of the G418 resistance gene, its mechanism of action, and its application in the selection of genetically modified cells. This document is intended for researchers, scientists, and drug development professionals engaged in molecular biology and cellular engineering.

Core Concepts: The G418 Antibiotic and the neo Resistance Gene

G418, also known as Geneticin®, is an aminoglycoside antibiotic produced by the bacterium Micromonospora rhodorangea.[1] It is structurally similar to gentamicin (B1671437) and functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[1] G418 binds to the 80S ribosome, the cellular machinery responsible for protein production, and disrupts the elongation step of polypeptide synthesis, ultimately leading to cell death.[2][3]

Resistance to G418 is conferred by the expression of the neomycin resistance gene, commonly referred to as the neo gene.[3] This gene is of bacterial origin, typically isolated from transposons such as Tn5 and Tn601.[3][4] The neo gene encodes the enzyme Aminoglycoside 3'-phosphotransferase II (APH 3' II), also known as neomycin phosphotransferase II (NPTII).[3][5] This enzyme is the key to cellular survival in the presence of G418.

Mechanism of Action and Resistance

The functionality of the G418 resistance gene is a classic example of enzymatic inactivation of an antibiotic. The process can be understood as a two-step interaction:

-

Inhibition by G418: In non-resistant eukaryotic cells, G418 enters the cell and binds to the ribosomal subunits. This binding event interferes with the translation process, causing errors in protein synthesis and halting the elongation of polypeptide chains, which is lethal to the cell.[2][6][7]

-

Inactivation by NPTII: In cells that have been successfully transfected with a plasmid containing the neo gene, the NPTII enzyme is produced.[8] NPTII recognizes G418 and catalyzes the transfer of a phosphate (B84403) group from ATP to the 3'-hydroxyl group of the antibiotic.[6][9] This phosphorylation chemically modifies the G418 molecule, rendering it unable to bind to the ribosome.[3] Consequently, protein synthesis can proceed normally, and the cell survives and proliferates in the presence of G418.

The following diagram illustrates the mechanism of G418 action and the enzymatic resistance conferred by the NPTII enzyme.

Quantitative Data for G418 Selection

The optimal concentration of G418 for selection varies significantly depending on the cell line, media, growth conditions, and even the specific batch of the antibiotic.[8] Therefore, it is imperative to determine the minimum concentration that effectively kills non-transfected cells for each new cell type through a "kill curve" titration.[8] The selection process for mammalian cells typically takes between 7 to 14 days.[8][10]

The following table summarizes recommended G418 concentrations for the selection and maintenance of various cell lines.

| Cell Type | Organism | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) | Reference(s) |

| Mammalian Cells (general) | Various | 200 - 2000 | 100 - 1000 | [7] |

| HeLa | Human | 400 | 200 | [11] |

| Bacteria & Algae | Various | ≤ 5 | N/A | [12] |

| Yeast | Saccharomyces cerevisiae | 500 - 1000 | N/A | [7] |

| Plant Cells | Various | 10 - 100 | 10 | [7][13] |

Experimental Protocols

Successful generation of stably transfected cell lines using G418 selection requires careful optimization of the antibiotic concentration and a systematic approach to selection and expansion of resistant colonies.

This protocol establishes the minimum G418 concentration required to kill all non-transfected cells within a 7-14 day period.

Materials:

-

Parental (non-transfected) cell line

-

Complete cell culture medium

-

G418 stock solution (e.g., 50 mg/mL in sterile water or PBS)[8]

-

24-well or 96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Methodology:

-

Cell Plating: Seed the parental cells in a 24-well plate at a density that allows for logarithmic growth for several days (e.g., 5 x 10^4 to 2 x 10^5 cells/mL).[8] Incubate overnight to allow for cell adherence.

-

G418 Titration: Prepare a series of G418 dilutions in complete culture medium. A common range to test for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[8]

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the different G418 concentrations. Include a "no antibiotic" control well.

-

Incubation and Monitoring: Incubate the plate and monitor the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).

-

Medium Replacement: Refresh the selective medium every 3-4 days.[8]

-

Endpoint Determination: After 7-14 days, identify the lowest concentration of G418 that resulted in the death of all cells.[8] This concentration is the optimal dose for selecting stably transfected cells.

The following diagram outlines the workflow for a G418 kill curve experiment.

This protocol describes the process of selecting and expanding cells that have stably integrated the neo resistance gene following transfection.

Materials:

-

Transfected cells (containing the neo gene)

-

Complete cell culture medium

-

G418 stock solution

-

Culture plates/flasks

Methodology:

-

Post-Transfection Recovery: After transfection, allow the cells to recover and express the NPTII enzyme for 24-48 hours in non-selective medium.[14][15]

-

Initiation of Selection: Passage the cells into fresh medium containing the predetermined optimal concentration of G418. It is recommended to plate the cells at a low density (e.g., not more than 25% confluency for adherent cells) as G418 is most effective on actively dividing cells.[15]

-

Selection Period: Continue to culture the cells in the selective medium, replacing it every 3-4 days.[15] During this period (typically 1-3 weeks), non-transfected cells will die off.[12]

-

Colony Formation: Observe the plates for the formation of resistant colonies (foci).[15]

-

Isolation of Clones: Once colonies are visible, they can be individually isolated using cloning cylinders or by limiting dilution into 96-well plates to establish monoclonal cell lines.

-

Expansion and Maintenance: Expand the isolated clones in selective medium. Once a stable cell line is established, the G418 concentration can often be reduced by up to 50% for routine maintenance.[4]

The following diagram illustrates the workflow for generating a stable cell line using G418 selection.

References

- 1. takara.co.kr [takara.co.kr]

- 2. invivogen.com [invivogen.com]

- 3. G418 - Wikipedia [en.wikipedia.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. geneticsmr.org [geneticsmr.org]

- 6. grokipedia.com [grokipedia.com]

- 7. yeasenbio.com [yeasenbio.com]

- 8. abo.com.pl [abo.com.pl]

- 9. Direct introduction of neomycin phosphotransferase II protein into apple leaves to confer kanamycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G418 Kill curve protocol [protocols.io]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]

- 13. astralscientific.com.au [astralscientific.com.au]

- 14. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]

- 15. abo.com.pl [abo.com.pl]

Geneticin (G418): A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical properties, structure, and mechanism of action of Geneticin (G418), a pivotal tool in modern molecular biology and drug development.

Introduction

Geneticin, commonly known as G418 or G418 sulfate (B86663), is an aminoglycoside antibiotic produced by the bacterium Micromonospora rhodorangea.[1] Its structural similarity to gentamicin (B1671437) B1 confers potent inhibitory effects on protein synthesis in a wide range of organisms, including bacteria, yeast, protozoans, and mammalian cells.[1][2] This broad-spectrum activity, coupled with a well-understood resistance mechanism, has established G418 as an indispensable selective agent for the generation of stably transfected eukaryotic cell lines. This guide provides a detailed overview of the chemical and physical properties of G418, its molecular structure, mechanism of action, and standardized experimental protocols for its application in scientific research.

Chemical and Physical Properties

G418 is typically supplied as a sulfate salt, which enhances its stability and solubility in aqueous solutions. The key chemical and physical properties of Geneticin sulfate are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₀H₄₀N₄O₁₀ ⋅ 2H₂SO₄[3][4][5] |

| Molecular Weight | 692.71 g/mol [4][5][6] |

| CAS Number | 108321-42-2[3][4][5] |

| Appearance | White to off-white powder or solid[4] |

| Solubility | Highly soluble in water (50-100 mg/mL); Insoluble in DMSO and Ethanol.[1][4][7] |

| Purity | Typically ≥90% (HPLC)[3] |

| Storage Temperature | Store desiccated at -20°C for long-term stability.[5] |

Molecular Structure

Geneticin is a complex aminoglycoside antibiotic. Its structure is characterized by a central 2-deoxystreptamine (B1221613) ring linked to two amino sugar moieties. This intricate arrangement of functional groups, including multiple hydroxyl and amino groups, is crucial for its interaction with the ribosomal machinery.

Caption: Chemical Structure of Geneticin (G418).

Mechanism of Action

The primary mechanism of action of G418 is the inhibition of protein synthesis. It binds to the 80S ribosomal subunit in eukaryotic cells, disrupting the elongation step of translation.[3] This interference leads to the incorporation of incorrect amino acids and premature termination of polypeptide chains, ultimately resulting in cell death.[8]

References

- 1. abo.com.pl [abo.com.pl]

- 2. medchemexpress.com [medchemexpress.com]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. G418 (Geneticin) Stock Solution: | ENCO [enco.co.il]

- 5. G418 (Geneticin) Stock Solution [novoprolabs.com]

- 6. Preparation of Neo (G418) Stock: [whitelabs.org]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. goldbio.com [goldbio.com]

An In-depth Technical Guide to the Discovery and Origin of Antibiotic G418 (Geneticin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibiotic G418, also known by its trade name Geneticin®, is a potent aminoglycoside antibiotic widely utilized in molecular biology and genetic engineering as a selectable marker for eukaryotic cells. Its ability to inhibit protein synthesis in both prokaryotic and eukaryotic systems makes it a powerful tool for selecting cells that have been successfully transfected with a resistance gene. This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and practical applications of G418, with a focus on quantitative data and detailed experimental protocols.

Discovery and Origin

This compound was discovered in 1974 by scientists at the Schering Corporation.[1] It is a naturally occurring aminoglycoside antibiotic produced by the actinomycete bacterium Micromonospora rhodorangea.[1][2][3][4][5][6][7] The nomenclature of aminoglycosides often reflects their origin; those derived from Streptomyces species typically end in "-mycin," while those from Micromonospora end in "-micin."[8][9] G418 is structurally similar to gentamicin (B1671437) B1.[2][3][4][5][6]

The discovery was the result of screening programs focused on isolating novel antimicrobial compounds from various microorganisms. The producing organism, M. rhodorangea, was isolated from a soil sample.[1]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C20H40N4O10 · 2H2SO4 | [3][10] |

| Molecular Weight | 692.71 g/mol | [10] |

| CAS Number | 108321-42-2 | [3][10] |

| Appearance | White to off-white powder | [10] |

| Solubility | Soluble in water and aqueous buffers | [10] |

Mechanism of Action

G418 exerts its cytotoxic effects by inhibiting protein synthesis. It binds to the 80S ribosomal subunit in eukaryotic cells and the 70S ribosomal subunit in prokaryotes.[3][7][11] Specifically, in eukaryotes, G418 binds to the decoding center on the small ribosomal subunit (18S rRNA component of the 40S subunit), interfering with the elongation step of translation.[2][3][12] This binding disrupts the proofreading process, leading to the incorporation of incorrect amino acids and the production of non-functional proteins, ultimately resulting in cell death.[3]

Mechanism of Resistance

Resistance to G418 is conferred by the neomycin resistance gene (neo), commonly derived from the bacterial transposon Tn5.[2][3] This gene encodes an enzyme called aminoglycoside 3'-phosphotransferase II (APH(3')-II).[2][3] APH(3')-II inactivates G418 by catalyzing the phosphorylation of the 3'-hydroxyl group of the antibiotic, using ATP as a phosphate (B84403) donor.[13] This modification prevents G418 from binding to the ribosome, thus allowing protein synthesis to proceed normally in cells expressing the neo gene.

Quantitative Data: Effective Concentrations

The optimal concentration of G418 for selection varies depending on the cell type, growth conditions, and the specific lot of the antibiotic. It is crucial to determine the minimum concentration required to kill non-transfected cells by performing a kill curve experiment for each new cell line and batch of G418.

Recommended Concentration Ranges for Selection

| Organism/Cell Type | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) | Reference(s) |

| Bacteria (E. coli) | 5 or less | Not applicable | [2][4] |

| Yeast (S. cerevisiae) | 500 - 1000 | Not specified | [14] |

| Algae | 5 or less | Not specified | [2][4] |

| Plant Cells | 10 - 100 | 10 | [14] |

| Mammalian Cells (general) | 400 - 1000 | 200 | [2][3][4] |

Experimentally Determined Concentrations for Specific Mammalian Cell Lines

| Cell Line | Selection Concentration (µg/mL) | Reference(s) |

| HEK293 | 400 - 500 | [1][15] |

| HeLa | 500 | [15] |

| CHO (Chinese Hamster Ovary) | 400 - 700 | [15][16] |

| NIH3T3 | 400 - 500 | [6][9] |

| HT1080 | 250 | [15] |

| Jurkat | 750 | [15] |

| MCF-7 | 800 | [15] |

| PC3 | 1000 | [15] |

Experimental Protocols

Fermentation and Isolation of G418 from Micromonospora rhodorangea

The following is a generalized protocol based on the original discovery publication.

1. Fermentation:

-

Prepare a suitable fermentation medium, such as a soybean-dextrin medium.

-

Inoculate the medium with a culture of Micromonospora rhodorangea NRRL 5326.

-

Conduct submerged fermentation under aerobic conditions at a controlled temperature (e.g., 28-35°C) and pH for 2-4 days.

2. Isolation and Purification:

-

After fermentation, separate the biomass from the fermentation broth by centrifugation or filtration.

-

Adsorb the G418 from the clarified broth onto a cationic-exchange resin (e.g., Amberlite IRC-50).

-

Elute the antibiotic from the resin using an appropriate buffer (e.g., acidic solution).

-

Further purify the G418 by passing the eluate through a Dowex (1 x 2) resin column to separate it from impurities.

-

Concentrate the purified G418 solution and lyophilize to obtain the final powder.

Determination of Optimal G418 Concentration (Kill Curve Assay)

This protocol is essential for determining the lowest concentration of G418 that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days).

Materials:

-

Parental (non-transfected) cell line

-

Complete cell culture medium

-

G418 stock solution (e.g., 50 mg/mL in sterile water or PBS)

-

24-well tissue culture plates

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding: Seed the parental cells in a 24-well plate at a density that allows for growth over the course of the experiment (e.g., 20-25% confluency). Prepare enough wells for a range of G418 concentrations and a no-antibiotic control, in duplicate or triplicate.

-

Cell Adherence: Incubate the plate overnight to allow the cells to adhere.

-

G418 Addition: The next day, replace the medium with fresh complete medium containing serial dilutions of G418. A typical starting range for mammalian cells is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.[2][14]

-

Incubation and Observation: Incubate the cells and observe them daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).

-

Medium Replacement: Replenish the selective medium every 3-4 days.[2][14]

-

Viability Assessment: After 7-14 days, determine the percentage of viable cells in each well. This can be done by visual inspection, trypan blue exclusion assay, or a metabolic assay such as MTT.

-

Determination of Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells.

Conclusion

This compound is an indispensable tool in modern molecular biology, enabling the selection and maintenance of genetically modified eukaryotic cells. A thorough understanding of its origin, mechanism of action, and the empirical determination of its optimal working concentration are critical for its successful application in research and development. This guide provides the foundational knowledge and practical protocols to effectively utilize G418 in a scientific setting.

References

- 1. researchgate.net [researchgate.net]

- 2. abo.com.pl [abo.com.pl]

- 3. G418 Kill curve protocol [protocols.io]

- 4. G418 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 7. agscientific.com [agscientific.com]

- 8. Determination of the Selection Capacity of Antibiotics for Gene Selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Welcom to Adpvpharma [advpharma.com.tw]

- 10. Dual gene expression cassette vectors with antibiotic selection markers for engineering in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. takara.co.kr [takara.co.kr]

- 13. Kanamycin kinase - Wikipedia [en.wikipedia.org]

- 14. astralscientific.com.au [astralscientific.com.au]

- 15. gentarget.com [gentarget.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of G418 (Geneticin)

For Researchers, Scientists, and Drug Development Professionals

G418, also known as Geneticin, is an aminoglycoside antibiotic widely utilized as a selective agent in molecular biology and genetic engineering. Its efficacy in selecting for cells expressing the neomycin resistance gene (neo) is paramount for the generation of stable cell lines. However, the stability of G418 is a critical factor that can significantly impact experimental outcomes. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for G418, along with detailed experimental protocols for its application.

Chemical Profile and Mechanism of Action

G418 is structurally similar to gentamicin (B1671437) B1 and is produced by the bacterium Micromonospora rhodorangea.[1][2][3] Its primary mechanism of action involves the inhibition of protein synthesis in both prokaryotic and eukaryotic cells.[1][2] G418 binds to the 80S ribosomal subunit, disrupting the elongation step of polypeptide synthesis.[1] Resistance to G418 is conferred by the neo gene, which encodes an aminoglycoside 3'-phosphotransferase (APH 3' II). This enzyme inactivates G418 by phosphorylation, preventing its interaction with the ribosome.[2][4]

G418 Stability and Storage Conditions

The stability of G418 is dependent on its form (powder or solution) and the storage conditions. Adherence to recommended storage protocols is crucial to maintain its potency and ensure reproducible experimental results.

G418 Powder

G418 in its powdered form is generally more stable than its liquid counterpart. For long-term storage, it is recommended to keep the powder in a desiccated environment.

| Storage Condition | Recommended Temperature | Shelf Life |

| Long-term | 15°C to 30°C | Up to 3 years |

Note: It is crucial to prevent moisture uptake, as this can decrease the product's potency.

G418 Solutions

G418 is typically prepared as a concentrated stock solution in water or a buffered solution like HEPES.[1] The stability of these solutions is highly dependent on the storage temperature.

| Storage Condition | Recommended Temperature | Shelf Life of Stock Solution |

| Short-term | 2°C to 8°C | Up to 6 months[5] |

| Long-term | -20°C to -5°C | Up to 24 months[5] |

Important Considerations for G418 Solutions:

-

Avoid Repeated Freeze-Thaw Cycles: This can lead to a decrease in the antibiotic's activity. It is advisable to aliquot stock solutions into smaller, single-use volumes.[1]

-

Protection from Light: G418 solutions should be protected from light to prevent potential photodegradation.[5][6]

-

Sterilization: Stock solutions should be sterilized by filtration through a 0.22 µm or 0.45 µm filter. Autoclaving is not recommended as heat can degrade the antibiotic.[4]

-

Stability in Culture Media: G418 is stable in cell culture media at 37°C for approximately 8 to 10 days.[5] However, for long-term cell culture, it is recommended to replenish the medium with fresh G418 every 3-4 days to maintain selective pressure.[4]

Experimental Protocols

Preparation of G418 Stock Solution

A common stock solution concentration is 50 mg/mL of active G418. The potency of G418 powder can vary between lots, and it is essential to adjust the weight of the powder based on the activity specified by the manufacturer (typically in µg/mg).

Protocol:

-

Determine the required mass of G418 powder:

-

Formula: Mass (mg) = (Desired Concentration [mg/mL] / Potency [mg/mg]) * Desired Volume (mL)

-

For example, to prepare 10 mL of a 50 mg/mL active G418 solution from a powder with a potency of 750 µg/mg (0.75 mg/mg): Mass (mg) = (50 mg/mL / 0.75 mg/mg) * 10 mL = 666.7 mg

-

-

Dissolution: Weigh the calculated amount of G418 powder and dissolve it in sterile, distilled water or a suitable buffer (e.g., 100 mM HEPES, pH 7.3).[1]

-

Sterilization: Sterile-filter the solution through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile tubes and store at -20°C for long-term use. A working stock can be kept at 4°C for a shorter duration.

Figure 1: Workflow for the preparation of a G418 stock solution.

Determination of Optimal G418 Concentration (Kill Curve)

The optimal concentration of G418 for selecting resistant cells varies depending on the cell line.[7] Therefore, it is crucial to perform a dose-response experiment, commonly known as a kill curve, to determine the minimum concentration of G418 that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days).[8][9]

Protocol:

-

Cell Seeding: Plate the non-transfected parental cell line in a multi-well plate (e.g., 24-well or 96-well) at a low density (e.g., 20-25% confluency) to allow for cell division.[8]

-

G418 Titration: Prepare a series of G418 concentrations in the appropriate cell culture medium. A typical range to test is from 50 µg/mL to 1000 µg/mL.[7] Include a no-antibiotic control.

-

Treatment: Replace the medium in the wells with the medium containing the different G418 concentrations.

-

Incubation and Monitoring: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2). Observe the cells daily for signs of cytotoxicity and cell death.

-

Medium Replacement: Replace the selective medium every 3-4 days.[4]

-

Viability Assessment: After 7-14 days, assess cell viability. This can be done qualitatively by microscopy or quantitatively using assays such as MTT, XTT, or trypan blue exclusion.[7]

-

Determination of Optimal Concentration: The optimal G418 concentration is the lowest concentration that results in complete cell death of the non-transfected cells within the desired timeframe.

Figure 2: Experimental workflow for determining the optimal G418 concentration using a kill curve.

Degradation of G418

While G418 is a relatively stable molecule when stored correctly, it can be subject to degradation, which can impact its biological activity.

Enzymatic Degradation

The primary mechanism of G418 inactivation in resistant cells is enzymatic modification by aminoglycoside phosphotransferases (APHs).[2][4] These enzymes catalyze the transfer of a phosphate (B84403) group from ATP to the 3'-hydroxyl group of the aminoglycoside, rendering it unable to bind to the ribosome.[2]

Figure 3: Enzymatic inactivation of G418 by aminoglycoside phosphotransferase.

Chemical Degradation

Limited information is available in the public domain regarding the specific chemical degradation pathways of G418 under various stress conditions such as extreme pH, oxidation, and photolysis. However, as an aminoglycoside, it can be susceptible to hydrolysis, particularly at elevated temperatures and non-neutral pH. One study on the related aminoglycoside gentamicin showed significant degradation when exposed to acidic (0.1N HCl) and, to a larger extent, basic (0.1N NaOH) conditions.[7] The same study also reported degradation upon exposure to UV light (243 nm) and heat.[7] Another study indicated that gentamicin is a heat-stable antibiotic.[5] Given the structural similarities, it is plausible that G418 may exhibit similar degradation patterns. It is also important to note that other antibiotics, such as penicillin and streptomycin, can act as competitive inhibitors of G418.[5]

Conclusion

The stability of G418 is a critical parameter for its effective use as a selective agent in cell culture. Proper storage of both the powdered and solution forms is essential to maintain its potency. Researchers should adhere to the recommended storage temperatures, protect solutions from light, and avoid repeated freeze-thaw cycles. Furthermore, the optimal working concentration of G418 is cell-line dependent and must be determined empirically through a kill curve experiment for each new cell line and batch of the antibiotic. While enzymatic degradation is the primary mechanism of inactivation in resistant cells, the potential for chemical degradation under suboptimal storage or experimental conditions underscores the importance of following the guidelines outlined in this technical guide to ensure the reliability and reproducibility of experimental results.

References

- 1. scielo.br [scielo.br]

- 2. Aminoglycoside antibiotics: oxidative degradations leading to novel biochemical probes and synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. researchgate.net [researchgate.net]

- 5. The impact of storage conditions upon gentamicin coated antimicrobial implants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of aminoglycoside residues by liquid chromatography and tandem mass spectrometry in a variety of matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. benchchem.com [benchchem.com]

G418 Selection in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the G418 selection principle, a cornerstone technique for establishing stable mammalian cell lines expressing a gene of interest. We will delve into the molecular mechanisms, provide detailed experimental protocols, and offer quantitative data to facilitate the successful implementation of this powerful tool in your research and development endeavors.

The Core Principle: A Dance of Toxicity and Resistance

G418, also known as Geneticin®, is an aminoglycoside antibiotic that is toxic to a wide range of cells, including bacteria, yeast, plants, and mammalian cells.[1][2] Its mechanism of action involves the inhibition of protein synthesis. G418 binds to the 80S ribosome in eukaryotic cells, disrupting the elongation step of polypeptide synthesis and ultimately leading to cell death.[1]

The power of G418 as a selection agent lies in the ability to confer resistance to this toxicity through the introduction of a specific gene. The most commonly used resistance gene is the neomycin phosphotransferase II (neo) gene, originally isolated from the bacterial transposon Tn5.[1] This gene encodes an enzyme, aminoglycoside 3'-phosphotransferase (APH(3')II), which inactivates G418 through phosphorylation.[3] By co-transfecting a plasmid carrying the neo gene alongside the gene of interest, researchers can select for cells that have successfully integrated the plasmid DNA into their genome. In a culture medium containing G418, only the cells expressing the neo gene will survive and proliferate, effectively creating a stable cell line.

Quantitative Data for G418 Selection

The optimal concentration of G418 for selection is highly dependent on the cell line, as different cells exhibit varying levels of sensitivity. Therefore, it is crucial to determine the minimum concentration of G418 that effectively kills non-transfected cells, a process known as a "kill curve." Below is a table summarizing suggested G418 concentrations for various commonly used cell lines.

| Cell Line | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) |

| CHO | 400 - 1000 | 200 - 500 |

| HEK293 | 200 - 800 | 100 - 400 |

| HeLa | 400 - 800 | 200 |

| NIH3T3 | 400 - 800 | 200 |

| Jurkat | 400 - 800 | 200 |

| MCF-7 | 500 - 1000 | 250 - 500 |

| PC-3 | 400 - 600 | 200 |

| HT-1080 | 400 - 800 | 200 |

Note: These concentrations are starting points and should be optimized for your specific cell line and experimental conditions by performing a kill curve.[1]

Experimental Protocols

Determining the Optimal G418 Concentration: The Kill Curve

A kill curve is essential to determine the lowest concentration of G418 that kills all non-transfected cells within a reasonable timeframe (typically 7-14 days).

Materials:

-

Parental (non-transfected) cell line

-

Complete cell culture medium

-

G418 stock solution (e.g., 50 mg/mL in sterile water or PBS)

-

24-well or 96-well cell culture plates

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Methodology:

-

Cell Seeding: Seed the parental cells into the wells of a 24-well or 96-well plate at a density that allows for logarithmic growth for the duration of the experiment. A starting density of 20-50% confluency is often recommended.

-

G418 Dilution Series: Prepare a series of G418 concentrations in complete culture medium. A typical range to test is 0, 100, 200, 400, 600, 800, 1000, 1200, and 1400 µg/mL.[1]

-

Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different G418 concentrations. Include a "no G418" control.

-

Incubation and Observation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2). Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.

-

Medium Change: Refresh the G418-containing medium every 2-3 days.[4]

-

Viability Assessment: After 7-14 days, assess cell viability in each well. This can be done qualitatively by microscopic observation or quantitatively using a viability assay such as Trypan Blue exclusion or MTT assay.

-

Determination of Optimal Concentration: The optimal G418 concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells.

Generating a Stable Cell Line Using G418 Selection

This protocol outlines the steps for generating a stable cell line following transfection.

Materials:

-

Transfected cells (containing the gene of interest and the neo resistance gene)

-

Complete cell culture medium

-

G418 stock solution

-

Cell culture plates/flasks

-

Cloning cylinders or limiting dilution supplies

Methodology:

-

Post-Transfection Recovery: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.[3]

-

Initiation of Selection: After the recovery period, passage the cells into fresh medium containing the predetermined optimal concentration of G418.

-

Selection Period: Continue to culture the cells in the selective medium, changing the medium every 2-3 days. During this time, non-transfected cells will die off. This selection process can take 1 to 3 weeks.[1]

-

Colony Formation: Surviving cells, which have stably integrated the plasmid, will begin to form distinct colonies.

-

Isolation of Clones: Once colonies are visible, they can be isolated. This can be achieved using cloning cylinders or by performing limiting dilution to seed single cells into individual wells of a 96-well plate.

-

Expansion of Clones: Expand the isolated clones in selective medium.

-

Screening and Characterization: Screen the expanded clones for the expression of the gene of interest using techniques such as Western blotting, qPCR, or functional assays.

-

Cryopreservation: Once a desired clone is identified and characterized, it is crucial to cryopreserve early passage stocks for future use.

Visualizing the Process: Diagrams and Workflows

To better illustrate the principles and workflows described, the following diagrams have been generated using the DOT language.

References

G418 vs. Neomycin: A Technical Guide to Selection in Research

For Immediate Release

This technical guide provides an in-depth analysis of the key differences, mechanisms of action, and practical applications of G418 and neomycin, two aminoglycoside antibiotics pivotal for selection in molecular and cell biology research. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and execution.

Core Distinctions and Applications

G418, also known as Geneticin®, and neomycin are structurally related aminoglycoside antibiotics. However, their primary applications in a laboratory setting are distinct. G418 is a potent selective agent for eukaryotic cells, including mammalian, plant, and yeast cells, that have been successfully transfected with a vector carrying the neomycin resistance gene (neo).[1][2][3][4][5] Neomycin, while effective against a broad spectrum of prokaryotic organisms, is generally not used for selection in mammalian cells due to its lower potency and higher toxicity to these cells.[6][7][8][9]

The key differentiator lies in their efficacy. G418 is an analog of neomycin and exhibits a more pronounced inhibitory effect on eukaryotic ribosomes, making it the superior choice for selecting genetically modified eukaryotic cells.[1][6][10] Neomycin is predominantly utilized for selecting resistant prokaryotic strains.[11]

Mechanism of Action: Inhibition of Protein Synthesis

Both G418 and neomycin exert their cytotoxic effects by inhibiting protein synthesis. They bind to the 30S ribosomal subunit in prokaryotes and the 80S ribosomal subunit in eukaryotes, specifically targeting the decoding center on the small ribosomal subunit.[2][3][12] This binding event disrupts the fidelity of translation, leading to the incorporation of incorrect amino acids and the premature termination of polypeptide chains. The accumulation of non-functional proteins ultimately results in cell death.[2][13]

Resistance Mechanism: The neo Gene and APH(3')-II

Resistance to both G418 and neomycin is conferred by the neo gene, commonly derived from the bacterial transposon Tn5.[1][3][12] This gene encodes an enzyme called aminoglycoside-3'-phosphotransferase (APH(3')-II).[1][12] APH(3')-II inactivates the antibiotics by catalyzing the transfer of a phosphate (B84403) group from ATP to the 3'-hydroxyl group of the aminoglycoside.[10][14] This phosphorylation event sterically hinders the binding of the antibiotic to the ribosome, thereby rendering the cell resistant to its cytotoxic effects.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for G418 and neomycin.

Table 1: Chemical and Physical Properties

| Property | G418 Sulfate | Neomycin Sulfate |

| Chemical Formula | C₂₀H₄₀N₄O₁₀ · 2H₂SO₄ | C₂₃H₄₆N₆O₁₃ · 3H₂SO₄ |

| Molecular Weight | 692.71 g/mol [4][5][12] | 908.88 g/mol |

| CAS Number | 108321-42-2[5][12] | 1405-10-3 |

| Solubility | Soluble in water | Soluble in water |

Table 2: Typical Working Concentrations for Selection

| Organism/Cell Type | G418 Sulfate (µg/mL) | Neomycin Sulfate (µg/mL) |

| Bacteria | 5 - 100[1][15] | 5 - 50 |

| Yeast | 500 - 1000[3] | Not commonly used |

| Mammalian Cells (Selection) | 100 - 2000 (cell line dependent)[12][13] | Not recommended[6][8][9] |

| Mammalian Cells (Maintenance) | 100 - 1000 (typically 50% of selection conc.)[1][15] | Not applicable |

| Plant Cells | 10 - 100[3] | Not commonly used |

Experimental Protocols

G418 Kill Curve for Mammalian Cells

Prior to initiating a stable transfection experiment, it is crucial to determine the optimal concentration of G418 for your specific cell line. This is achieved by performing a "kill curve" to identify the minimum concentration that effectively kills all non-transfected cells within a reasonable timeframe (typically 7-14 days).[1][13]

Methodology:

-

Cell Plating: Seed the parental (non-transfected) cell line in a 24-well plate at a density that allows for several days of growth without reaching confluency.

-

Antibiotic Addition: The following day, replace the growth medium with fresh medium containing a range of G418 concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000, 1200, 1400 µg/mL).[1][13] Include a "no antibiotic" control.

-

Incubation and Observation: Incubate the cells and observe them daily for signs of cytotoxicity, such as detachment, rounding, and cell lysis.

-

Media Changes: Replace the selective medium every 2-3 days to maintain the antibiotic concentration.[13]

-

Endpoint Determination: The optimal G418 concentration is the lowest concentration that results in complete cell death within 7-14 days.[1]

Neomycin Selection in Bacteria

Neomycin is commonly used for selecting transformed bacteria containing a plasmid with the neo resistance gene.

Methodology:

-

Transformation: Introduce the plasmid DNA into competent bacterial cells (e.g., E. coli) using a standard transformation protocol (e.g., heat shock or electroporation).

-

Plating: Plate the transformed bacteria on a solid growth medium (e.g., LB agar) containing the appropriate concentration of neomycin (typically 5-50 µg/mL).

-

Incubation: Incubate the plates overnight at the optimal growth temperature for the bacterial strain (e.g., 37°C for E. coli).

-

Colony Selection: Only bacteria that have successfully taken up the plasmid and express the neo gene will be able to grow and form colonies on the selective medium. Individual colonies can then be picked for further analysis.

Conclusion

References

- 1. abo.com.pl [abo.com.pl]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. abo.com.pl [abo.com.pl]

- 5. goldbio.com [goldbio.com]

- 6. researchgate.net [researchgate.net]

- 7. tiarisbiosciences.com [tiarisbiosciences.com]

- 8. Neomycin Sulfate - FAQs [thermofisher.com]

- 9. uniprot.org [uniprot.org]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Aminoglycoside - Wikipedia [en.wikipedia.org]

- 13. Kanamycin kinase - Wikipedia [en.wikipedia.org]

- 14. The Supramolecular Self‐Assembly of Aminoglycoside Antibiotics and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. takara.co.kr [takara.co.kr]

G418 Sulfate: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, G418 sulfate (B86663) is an indispensable tool for the selection of genetically modified eukaryotic cells. This guide provides an in-depth overview of its core properties, mechanism of action, and detailed protocols for its effective use in laboratory settings.

Core Properties of G418 Sulfate

G418 sulfate, also known by the trade name Geneticin®, is an aminoglycoside antibiotic produced by Micromonospora rhodorangea. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 108321-42-2 |

| Molecular Weight | 692.71 g/mol [1][2][3][4] |

| Molecular Formula | C₂₀H₄₀N₄O₁₀ · 2H₂SO₄[1][2][3][4] |

| Appearance | White to off-white powder |

| Solubility | Soluble in water (up to 100 mg/mL)[2] |

| Storage | Powder can be stored at room temperature; solutions should be stored at 4°C for short-term and -20°C for long-term storage[4] |

Mechanism of Action

G418 sulfate functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells. It binds to the 80S subunit of the ribosome, thereby blocking the elongation phase of polypeptide synthesis.[3][5][6] This cytotoxic effect makes it a powerful selective agent.

Resistance to G418 sulfate is conferred by the neomycin resistance gene (neo), commonly found on bacterial transposons like Tn5. This gene encodes an enzyme, aminoglycoside 3'-phosphotransferase (APH 3' II), which inactivates G418 by phosphorylation.[5][7] Eukaryotic cells successfully transfected with a plasmid carrying the neo gene can therefore be selected for by their ability to survive in a culture medium containing G418.

Experimental Protocols

Preparation of G418 Sulfate Stock Solution

Accurate preparation of a sterile stock solution is critical for successful selection experiments. The potency of G418 powder can vary between lots, and it is essential to calculate the concentration based on the activity provided by the manufacturer.

Materials:

-

G418 sulfate powder

-

Sterile, distilled water or cell culture grade water[6]

-

Sterile 0.22 µm syringe filter

-

Sterile conical tubes

Protocol:

-

Determine the potency of the G418 sulfate powder from the certificate of analysis (e.g., 750 µg/mg).

-

Calculate the amount of powder needed to achieve the desired active concentration. For a 50 mg/mL active stock solution:

-

Weight (mg) = [Desired Volume (mL) x Desired Concentration (mg/mL)] / Potency (mg/mg)

-

Example: For 10 mL of a 50 mg/mL active solution with a potency of 750 µg/mg (0.75 mg/mg): (10 mL * 50 mg/mL) / 0.75 = 666.7 mg

-

-

Weigh the calculated amount of G418 sulfate powder and dissolve it in the desired volume of sterile water.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter.[1]

-

Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The stock solution is stable for up to one year at this temperature.[4]

Determination of Optimal G418 Concentration (Kill Curve)

The optimal concentration of G418 for selection varies depending on the cell line. Therefore, it is crucial to perform a kill curve experiment to determine the minimum concentration that effectively kills non-transfected cells within a reasonable timeframe (typically 7-10 days).[2]

Materials:

-

Non-transfected host cell line

-

Complete cell culture medium

-

G418 sulfate stock solution

-

24-well or 96-well cell culture plates

Protocol:

-

Seed the host cells at a low density (e.g., 20-30% confluency) in a multi-well plate and allow them to attach overnight.

-

The next day, replace the medium with fresh medium containing a range of G418 concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL).[8] Include a no-antibiotic control.

-

Incubate the cells and monitor their viability daily.

-

Replace the selective medium every 2-3 days.[8]

-

After 7-14 days, identify the lowest concentration of G418 that results in complete cell death. This concentration will be used for the selection of stable transfectants.

Selection of Stable Cell Lines

This protocol outlines the general steps for generating a stable cell line following transfection with a plasmid containing the neomycin resistance gene.

Protocol:

-

Transfect the host cell line with the plasmid of interest.

-

Allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.

-

After the recovery period, split the cells into a fresh culture vessel with a complete medium containing the predetermined optimal concentration of G418. Ensure the cell density is not too high, as this can reduce the effectiveness of the antibiotic.[1]

-

Replace the selective medium every 3-4 days to maintain the selective pressure.[1]

-

Observe the culture for the formation of resistant colonies, which may take 1 to 3 weeks.[7]

-

Once discrete colonies are visible, they can be isolated using cloning cylinders or by limiting dilution and expanded to establish monoclonal stable cell lines.

-

Maintain the stable cell lines in a medium containing a lower concentration of G418 (maintenance concentration), typically half of the selection concentration, to ensure the continued presence of the integrated plasmid.[7]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for generating a stable cell line using G418 selection.

References

- 1. abo.com.pl [abo.com.pl]

- 2. agscientific.com [agscientific.com]

- 3. selleckchem.com [selleckchem.com]

- 4. G 418 Sulfate, Cell Culture Tested [sigmaaldrich.com]

- 5. G418 - Wikipedia [en.wikipedia.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]

- 8. takara.co.kr [takara.co.kr]

G418 (Geneticin) in the Laboratory: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling protocols for the aminoglycoside antibiotic G418, also known as Geneticin. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes in research and drug development settings.

Core Concepts: Mechanism of Action and Resistance

G418 is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3] Its primary mechanism involves binding to the 80S ribosomal subunit, which disrupts the elongation step of polypeptide synthesis.[3][4] This action ultimately leads to cell death in susceptible organisms and cell lines.

Resistance to G418 is conferred by the neomycin resistance gene (neo), commonly derived from the bacterial transposon Tn5.[1][2][5] This gene encodes an enzyme, aminoglycoside 3'-phosphotransferase (APH 3' II), which inactivates G418 through phosphorylation.[1][4][5] This mechanism prevents the antibiotic from binding to the ribosome, allowing cells expressing the neo gene to proliferate in its presence. This selective pressure is fundamental to its application in generating stable cell lines following genetic modification.

Hazard Identification and Safety Precautions

G418 is classified as a hazardous substance and requires careful handling to avoid exposure.[6][7]

Potential Hazards:

-

Sensitization: May cause sensitization by inhalation and skin contact, leading to allergic reactions upon subsequent exposure.[6][7][8][9][10]

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[6][11] Animal studies suggest that ingestion of less than 150 grams could be fatal or cause serious health damage.[6]

-

Irritation: Can cause irritation to the eyes, respiratory system, and skin.[6]

-

Reproductive Toxicity: May impair fertility and cause harm to an unborn child.[6]

-

Organ Damage: Prolonged or repeated exposure can lead to kidney and ear damage.[8]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling G418 in powder or solution form.[11][12]

| PPE Category | Specification |

| Hand Protection | Nitrile or other chemically resistant gloves are required. Double gloving is recommended.[6][8] PVC gloves offer poor protection and should be avoided.[8][13] |

| Eye Protection | Safety glasses with side shields or chemical goggles are mandatory.[6][8] A face shield may be required for handling large quantities or when there is a splash hazard.[6] |

| Body Protection | A laboratory coat must be worn.[12] For handling large quantities of powder, additional protective clothing may be necessary. |

| Respiratory | For handling G418 powder, a dust mask or respirator should be used to prevent inhalation.[6][8] Work in a chemical fume hood whenever possible.[10][14] |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability and safety of G418.

| Parameter | G418 Powder | G418 Stock Solution |

| Storage Temp. | 15°C to 30°C[11] or 2°C to 8°C.[15] Check manufacturer's recommendation. | Store at 2°C to 8°C for up to 6-24 months.[11][16] For long-term storage, -20°C is recommended.[11][17] |

| Protection | Store in a dry place, protected from light.[9][15] Avoid moisture uptake.[15] | Protect from light.[11][18] Store in an opaque container.[19] |

| Stability | Stable for up to 3 years when stored correctly.[11] | Stable for 8-10 days at 37°C.[11][16] Avoid repeated freeze-thaw cycles. |

Experimental Protocols

Preparation of G418 Stock Solution

It is recommended to prepare a concentrated stock solution from the G418 powder, which can then be diluted to the desired working concentration.

Methodology:

-

Before opening, allow the G418 powder vial to equilibrate to room temperature for at least 30 minutes.[15]

-

Weigh the desired amount of G418 powder in a sterile container. Note that the potency of G418 powder can vary between lots (typically >700 µg/mg).[20] Adjust the weight based on the specific activity provided on the certificate of analysis to achieve the desired active concentration.

-

Under sterile conditions (e.g., in a laminar flow hood), dissolve the powder in a suitable solvent such as deionized water, PBS, or HEPES buffer to the desired stock concentration (e.g., 50 mg/mL).[12][18][21]

-

Sterilize the solution by passing it through a 0.22 µm filter.[21]

-

Aliquot the sterile stock solution into smaller, single-use volumes to minimize contamination and degradation from repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term use or at 4°C for short-term use.[11][17]

Determination of Optimal G418 Concentration (Kill Curve)

The optimal concentration of G418 for selection varies significantly between cell types.[1][2][20] Therefore, it is essential to perform a dose-response (kill curve) experiment for each new cell line to determine the minimum concentration required to kill all non-transfected cells within a reasonable timeframe (typically 7-14 days).[18][21][22]

Methodology:

-

Seed the non-transfected parental cell line into a 24- or 96-well plate at a low density (e.g., 20-25% confluency) to allow for growth during the experiment.[21][23] Prepare duplicate or triplicate wells for each concentration.

-

Allow the cells to adhere and recover overnight.

-

The next day, replace the medium with fresh medium containing a range of G418 concentrations. A typical starting range for mammalian cells is 100 µg/mL to 1400 µg/mL.[1][2][18] Include a "no antibiotic" control well.

-

Incubate the plates under standard cell culture conditions.

-

Examine the cells daily for signs of toxicity (e.g., rounding, detachment, death).

-

After 7-14 days, determine the lowest G418 concentration that results in 100% cell death. This is the optimal concentration for selecting stably transfected cells.[18][22]

| Cell Type | Typical Selection Concentration (µg/mL) | Typical Maintenance Concentration (µg/mL) |

| Mammalian Cells | 400 - 1000[3] | 200[1][2] |

| Bacteria & Algae | ≤ 5[1][2] | Not typically used |

| Plant Cells | 10 - 100[20] | 10[20] |

| Yeast | 500 - 1000[20] | Not typically used |

Note: These are general ranges. The optimal concentration must be determined empirically for each cell line.

Selection of Stably Transfected Cells

This protocol outlines the process of selecting for cells that have successfully integrated the neo resistance gene.

References

- 1. G418 - Wikipedia [en.wikipedia.org]

- 2. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]

- 3. invivogen.com [invivogen.com]

- 4. tiarisbiosciences.com [tiarisbiosciences.com]

- 5. grokipedia.com [grokipedia.com]

- 6. szabo-scandic.com [szabo-scandic.com]

- 7. fishersci.com [fishersci.com]

- 8. labscientific.com [labscientific.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pppmag.com [pppmag.com]

- 14. capricorn-scientific.com [capricorn-scientific.com]

- 15. cdn.stemcell.com [cdn.stemcell.com]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. bio-rad.com [bio-rad.com]

- 18. takara.co.kr [takara.co.kr]

- 19. G418 storage and contamination - Molecular Biology [protocol-online.org]

- 20. astralscientific.com.au [astralscientific.com.au]

- 21. abo.com.pl [abo.com.pl]

- 22. G418 Kill curve protocol [protocols.io]

- 23. agscientific.com [agscientific.com]

Methodological & Application

G418 Stock Solution Preparation for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

G418 Sulfate, also known as Geneticin®, is an aminoglycoside antibiotic used as a selective agent in molecular biology and cell culture.[1][2] It is toxic to a wide range of organisms, including bacteria, yeast, protozoans, and mammalian cells.[2][3] G418 functions by inhibiting protein synthesis through binding to the 80S ribosomal subunit, which disrupts the elongation step of polypeptide synthesis.[4] Resistance to G418 is conferred by the neomycin resistance gene (neo), which encodes an aminoglycoside 3'-phosphotransferase.[4][5] This enzyme inactivates G418 by phosphorylation, allowing for the selection of cells that have been successfully transfected with a plasmid carrying the neo gene.[3]

This document provides a detailed protocol for the preparation of a G418 stock solution for use in cell culture applications, including important considerations for calculating the correct concentration based on the potency of the G418 powder.

Data Summary

The following tables summarize key quantitative data for the preparation and use of G418 stock solutions.

Table 1: G418 Stock Solution Properties

| Property | Value | References |

| Chemical Formula | C₂₀H₄₀N₄O₁₀ • 2H₂SO₄ | [4] |

| Molecular Weight | 692.7 g/mol | [4] |

| Common Solvents | Sterile Water, PBS, 100 mM HEPES buffer | [6][7][8] |

| Typical Stock Concentrations | 50 mg/mL, 100 mg/mL, 200 mg/mL | [3][4][9] |

| Sterilization Method | Filtration through a 0.2 µm or 0.22 µm filter | [3][6] |

Table 2: Storage Conditions for G418 Stock Solutions

| Storage Temperature | Duration | References |

| 2°C to 8°C | Up to 6 months | [2] |

| -20°C | Up to 24 months | [2][3] |

| -80°C | Up to 3 years | [4] |

Note: Avoid repeated freeze-thaw cycles.[4] It is recommended to store the stock solution in small aliquots.[6]

Table 3: Recommended Working Concentrations for Selection

| Cell Type | Working Concentration Range | References |

| Mammalian Cells | 200 - 1000 µg/mL | [2][4] |

| Bacteria | 100 - 200 µg/mL | [1] |

| Yeast | 500 - 1000 µg/mL | [10] |

| Plant Cells | 10 - 100 µg/mL | [11] |

Note: The optimal working concentration is cell-line dependent and should be determined experimentally by performing a kill curve analysis.[5][12]

Experimental Protocol: Preparation of a 50 mg/mL Active G418 Stock Solution

This protocol details the preparation of a 10 mL stock solution of G418 with an active concentration of 50 mg/mL.

Materials:

-

G418 Sulfate powder (potency will be stated on the vial or Certificate of Analysis)

-

Sterile, deionized water or 100 mM HEPES buffer (pH 7.3)

-

Sterile 15 mL conical tube

-

Sterile 10 mL syringe

-

Sterile 0.22 µm syringe filter

-

Sterile microcentrifuge tubes for aliquoting

-

Personal Protective Equipment (lab coat, gloves, safety glasses)

Procedure:

-

Determine the Potency: Check the vial or Certificate of Analysis for the potency of the G418 powder. This is often provided in µg/mg or as a percentage. For this example, we will assume a potency of 750 µg/mg (or 75%).

-

Calculate the Required Mass of G418 Powder: To prepare a solution based on the active concentration, the following formula should be used:

Required Mass (mg) = (Desired Volume (mL) x Desired Active Concentration (mg/mL)) / (Potency (mg/mg))

-

First, convert the potency from µg/mg to mg/mg: 750 µg/mg = 0.75 mg/mg.

-

Calculate the required mass: (10 mL x 50 mg/mL) / 0.75 = 666.67 mg.

-

-

Weigh the G418 Powder: Aseptically weigh out 666.67 mg of G418 Sulfate powder and transfer it to a sterile 15 mL conical tube.

-

Dissolve the Powder: Add approximately 8 mL of sterile water or 100 mM HEPES buffer to the conical tube. Cap the tube securely and vortex or invert until the powder is completely dissolved. The solution should be clear and colorless.[6]

-

Adjust the Final Volume: Add sterile water or HEPES buffer to bring the total volume to 10 mL. Mix the solution thoroughly by inverting the tube.

-

Sterile Filtration: Draw the G418 solution into a sterile 10 mL syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile 15 mL conical tube or directly into sterile microcentrifuge tubes for aliquoting.[3]

-

Aliquoting and Storage: Aliquot the sterile-filtered G418 stock solution into smaller, working volumes (e.g., 500 µL or 1 mL) in sterile microcentrifuge tubes. Label the tubes clearly with the name of the solution, concentration (50 mg/mL active), and the date of preparation. Store the aliquots at -20°C for long-term storage.[6]

Experimental Workflow

The following diagram illustrates the key steps in the preparation of a G418 stock solution.

Caption: Workflow for G418 Stock Solution Preparation.

Signaling Pathway and Mechanism of Action

G418 exerts its cytotoxic effects by targeting protein synthesis in both prokaryotic and eukaryotic cells. The diagram below illustrates the mechanism of action of G418 and the basis for resistance.

Caption: Mechanism of Action of G418 and Resistance.

References

- 1. genedirex.com [genedirex.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. G418 (Geneticin) Stock Solution: | ENCO [enco.co.il]

- 4. invivogen.com [invivogen.com]

- 5. abo.com.pl [abo.com.pl]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. Preparation of Neo (G418) Stock: [whitelabs.org]

- 8. Geneticin™ Selective Antibiotic (G418 Sulfate) (50 mg/mL), 20 mL - FAQs [thermofisher.com]

- 9. bio-rad.com [bio-rad.com]

- 10. genaxxon.com [genaxxon.com]

- 11. astralscientific.com.au [astralscientific.com.au]

- 12. gentarget.com [gentarget.com]

Generating Stable Cell Lines Using G418 Selection: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of stable cell lines, which continuously express a foreign gene through its integration into the host cell genome, is a cornerstone technique in modern biological research and drug development.[1][2][3] This approach allows for the long-term and consistent expression of a gene of interest, which is essential for a variety of applications including gene function studies, recombinant protein production, and the development of cell-based assays for drug screening.[1][3]